6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
6-Bromo-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of bromine and the indoline-pyrrolidinone framework makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves the formation of the spiro linkage through cyclization reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indoline ring can be oxidized to form indole derivatives, while reduction can lead to the formation of dihydroindole compounds.
Cyclization Reactions: The compound can undergo further cyclization to form more complex spiro compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Substitution: Various nucleophiles in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include substituted indoline derivatives, oxidized indole compounds, and reduced dihydroindole derivatives .
Scientific Research Applications
6-Bromo-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with various enzymes and receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1’,3’,3’-trimethylspiro[chromene-2,2’-indoline]
- 1,3,3-Trimethylindolino-6’-bromobenzopyrylospiran
Uniqueness
6-Bromo-1’-methylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spiro linkage and the presence of both indoline and pyrrolidinone rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13BrN2O |
---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
6-bromo-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H13BrN2O/c1-15-5-4-12(7-15)9-3-2-8(13)6-10(9)14-11(12)16/h2-3,6H,4-5,7H2,1H3,(H,14,16) |
InChI Key |
OMMNABHSUVLNEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O |
Origin of Product |
United States |
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